2'-Hydroxynonanophenone-13C6
Description
2'-Hydroxynonanophenone-13C6 (CAS No. 1346598-43-3) is a stable isotope-labeled analog of 2'-Hydroxynonanophenone (CAS No. 22362-60-3), where six carbon atoms are replaced with the carbon-13 (¹³C) isotope. This compound belongs to the hydroxyphenyl ketone family, characterized by a hydroxyl group (-OH) attached to the ortho position of a phenyl ring and a nonanoyl chain. The ¹³C labeling confers unique utility in analytical chemistry, particularly in mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, where it serves as an internal standard for quantitative analysis or metabolic tracer studies .
Properties
CAS No. |
1346598-43-3 |
|---|---|
Molecular Formula |
C15H22O2 |
Molecular Weight |
240.293 |
IUPAC Name |
1-(2-hydroxyphenyl)nonan-1-one |
InChI |
InChI=1S/C15H22O2/c1-2-3-4-5-6-7-11-14(16)13-10-8-9-12-15(13)17/h8-10,12,17H,2-7,11H2,1H3/i8+1,9+1,10+1,12+1,13+1,15+1 |
InChI Key |
RNAGYCQGSMZTOH-WOZGUONDSA-N |
SMILES |
CCCCCCCCC(=O)C1=CC=CC=C1O |
Synonyms |
1-(2-Hydroxyphenyl)-1-nonanone-13C6, 2’-Hydroxy-nonanophenone-13C6 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’-Hydroxynonanophenone-13C6 typically involves the introduction of a hydroxyl group to a nonanophenone structure. The process may include the following steps:
Starting Material: The synthesis begins with a nonanophenone precursor.
Hydroxylation: The precursor undergoes hydroxylation using reagents such as hydrogen peroxide or other oxidizing agents under controlled conditions.
Isotope Labeling: The incorporation of carbon-13 isotopes is achieved through the use of labeled reagents or starting materials.
Industrial Production Methods
Industrial production of 2’-Hydroxynonanophenone-13C6 follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of the precursor are subjected to hydroxylation and isotope labeling.
Purification: The product is purified using techniques such as chromatography to ensure high purity and isotopic enrichment.
Quality Control: Rigorous quality control measures are implemented to verify the isotopic composition and chemical purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2’-Hydroxynonanophenone-13C6 can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The carbonyl group in the nonanophenone structure can be reduced to form alcohols.
Substitution: The hydroxyl group can participate in substitution reactions, leading to the formation of ethers or esters.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.
Substitution: Substitution reactions often involve reagents like alkyl halides or acyl chlorides in the presence of a base or acid catalyst.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of ethers or esters.
Scientific Research Applications
2’-Hydroxynonanophenone-13C6 has a wide range of applications in scientific research, including:
Chemistry: Used as a reference standard in nuclear magnetic resonance (NMR) spectroscopy to study molecular structures and reaction mechanisms.
Biology: Employed in metabolic studies to trace biochemical pathways and understand metabolic flux.
Medicine: Utilized in drug development and pharmacokinetic studies to investigate the absorption, distribution, metabolism, and excretion of pharmaceuticals.
Industry: Applied in the development of new materials and chemical processes, particularly in the field of stable isotope labeling.
Mechanism of Action
The mechanism of action of 2’-Hydroxynonanophenone-13C6 involves its interaction with molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The carbon-13 isotopes provide a unique signature that can be detected using analytical techniques, allowing researchers to track the compound’s behavior in various systems.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
The following compounds are selected for comparison based on structural and functional similarities:
2'-Hydroxynonanophenone (Unlabeled)
- CAS No.: 22362-60-3
- Molecular Formula : C₁₅H₂₂O₂
- Key Differences: Isotopic Composition: Lacks ¹³C labeling, resulting in a lower molecular weight (~234.33 g/mol vs. ~240.33 g/mol for the ¹³C6 variant). Applications: Primarily used in organic synthesis and as a pharmaceutical intermediate. Unlike its labeled counterpart, it cannot serve as a tracer in isotopic dilution assays . Stability: Both compounds exhibit similar chemical stability, but the ¹³C6 variant may show minor differences in chromatographic retention times due to isotopic effects.
Succinate Sumatriptan Impurity C
- CAS No.: 1797905-62-4
- Its structural relationship to 2'-Hydroxynonanophenone-13C6 is unclear, but it may share functional groups (e.g., aromatic rings or ketones) that warrant comparative analytical scrutiny .
Data Table: Comparative Properties
| Property | This compound | 2'-Hydroxynonanophenone | Succinate Sumatriptan Impurity C |
|---|---|---|---|
| CAS No. | 1346598-43-3 | 22362-60-3 | 1797905-62-4 |
| Molecular Weight | ~240.33 g/mol | ~234.33 g/mol | Not specified |
| Isotopic Labeling | ¹³C6 | None | None |
| Primary Use | Analytical tracer/internal standard | Synthetic intermediate | Pharmaceutical impurity analysis |
| Key Functional Groups | Hydroxyphenyl, ketone | Hydroxyphenyl, ketone | Likely aromatic/ketone (exact structure undefined) |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
